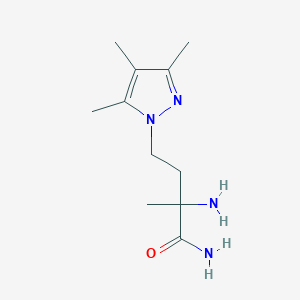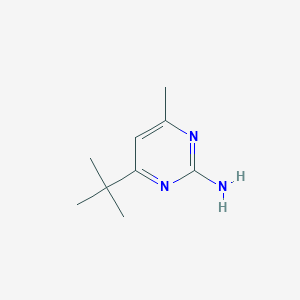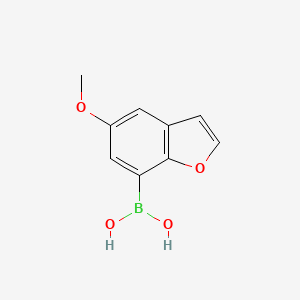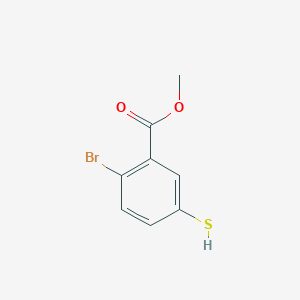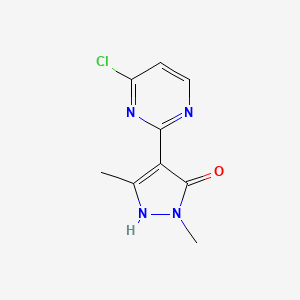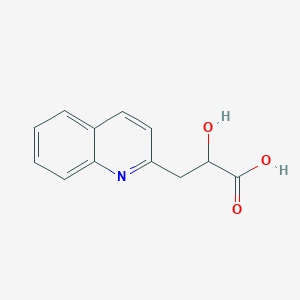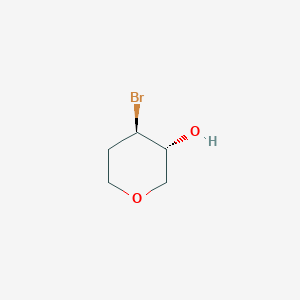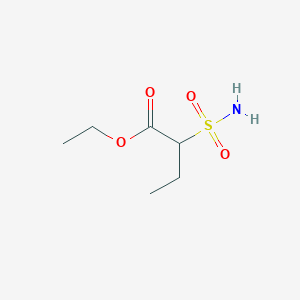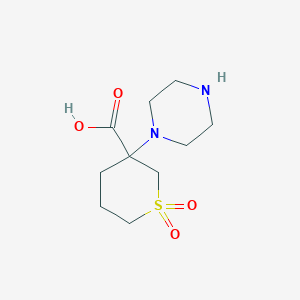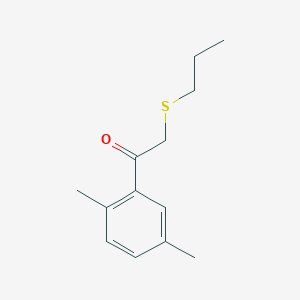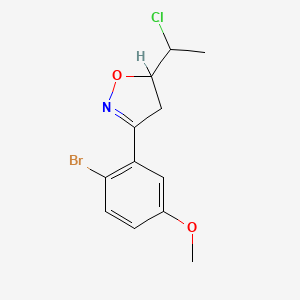
3-(2-Bromo-5-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-5-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound features a bromine and a methoxy group on the phenyl ring, as well as a chloroethyl group on the oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-methoxybenzaldehyde and 1-chloro-2-nitroethane.
Formation of Intermediate: The aldehyde and nitroethane undergo a Henry reaction (nitroaldol reaction) to form a nitro alcohol intermediate.
Cyclization: The nitro alcohol intermediate is then cyclized under acidic conditions to form the oxazole ring.
Reduction: The nitro group is reduced to an amine, and subsequent chlorination yields the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-5-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products with new functional groups replacing the bromine or chlorine atoms.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives, such as amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications, such as in drug discovery and development.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-5-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromo-5-methoxyphenyl)-4,5-dihydro-1,2-oxazole: Lacks the chloroethyl group.
3-(2-Bromo-5-methoxyphenyl)-5-ethyl-4,5-dihydro-1,2-oxazole: Has an ethyl group instead of a chloroethyl group.
3-(2-Bromo-5-methoxyphenyl)-5-(1-chloroethyl)-1,2-oxazole: Lacks the dihydro component.
Uniqueness
The presence of both the bromine and methoxy groups on the phenyl ring, along with the chloroethyl group on the oxazole ring, makes 3-(2-Bromo-5-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole unique
Properties
Molecular Formula |
C12H13BrClNO2 |
|---|---|
Molecular Weight |
318.59 g/mol |
IUPAC Name |
3-(2-bromo-5-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C12H13BrClNO2/c1-7(14)12-6-11(15-17-12)9-5-8(16-2)3-4-10(9)13/h3-5,7,12H,6H2,1-2H3 |
InChI Key |
IZFWEXNHWBCNBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC(=NO1)C2=C(C=CC(=C2)OC)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



